Trityl 2-(tritylamino)acetate
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Overview
Description
Trityl 2-(tritylamino)acetate is an organic compound characterized by the presence of trityl groups, which are triphenylmethyl groups. These groups are known for their stability and utility in various chemical processes. The compound is used in organic synthesis, particularly as a protecting group for functional groups such as amines and alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trityl 2-(tritylamino)acetate typically involves the reaction of trityl chloride with 2-(tritylamino)acetic acid in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Trityl 2-(tritylamino)acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the trityl groups, yielding the corresponding amine or alcohol.
Substitution: The trityl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the trityl groups.
Major Products: The major products formed from these reactions include trityl cations, amines, and alcohols, depending on the specific reaction conditions .
Scientific Research Applications
Trityl 2-(tritylamino)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trityl 2-(tritylamino)acetate involves the stabilization of reactive intermediates through the trityl groups. These groups act as electron-withdrawing groups, stabilizing cations and other reactive species formed during chemical reactions . The molecular targets and pathways involved include various enzymes and receptors that interact with the trityl groups .
Comparison with Similar Compounds
Triphenylmethyl chloride: Used as a precursor in the synthesis of trityl compounds.
Trityl alcohol: Another trityl-containing compound used in organic synthesis.
Trityl amine: Used as a protecting group for amines.
Uniqueness: Trityl 2-(tritylamino)acetate is unique due to its dual functionality, allowing it to act as both a protecting group and a reactive intermediate in various chemical reactions . This dual functionality makes it a versatile compound in organic synthesis and other applications .
Properties
CAS No. |
3226-97-9 |
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Molecular Formula |
C40H33NO2 |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
trityl 2-(tritylamino)acetate |
InChI |
InChI=1S/C40H33NO2/c42-38(43-40(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37)31-41-39(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34/h1-30,41H,31H2 |
InChI Key |
HSDGBJMNMXUVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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